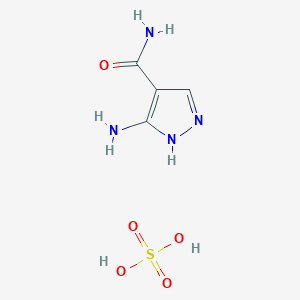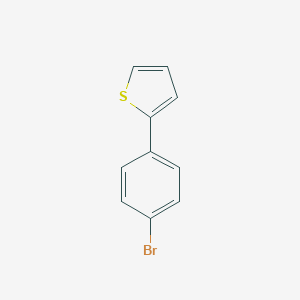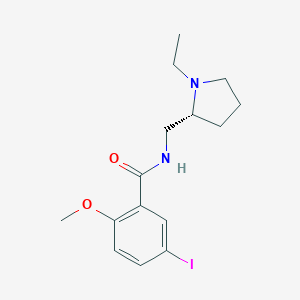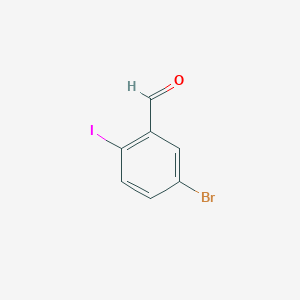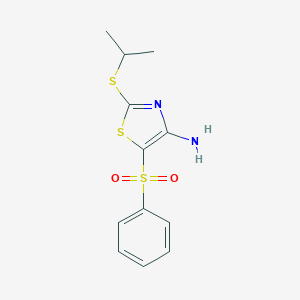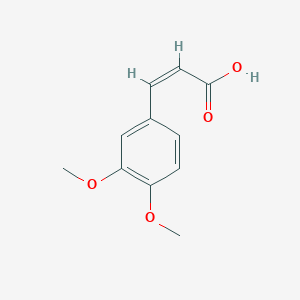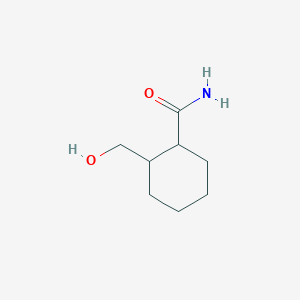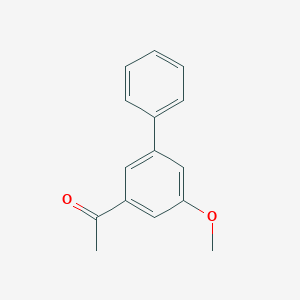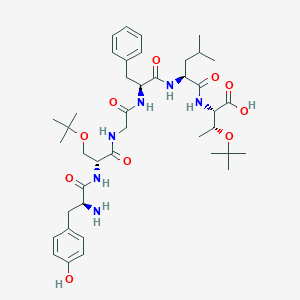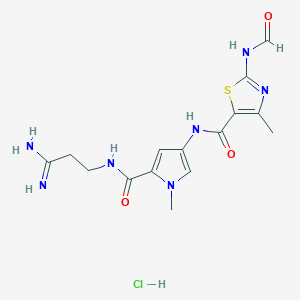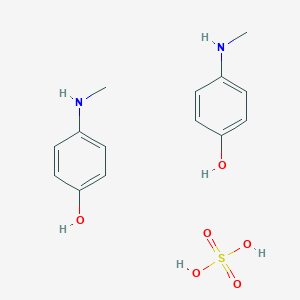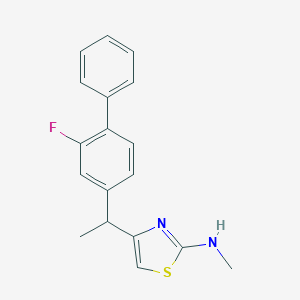
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole
概览
描述
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It is a thiazole derivative that has been synthesized using various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
Studies have shown that 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole can induce cell cycle arrest and inhibit cancer cell growth. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is its potential as a novel anticancer agent. It has been shown to exhibit significant activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Other future directions include the investigation of its pharmacokinetic properties and the development of more soluble derivatives for in vivo studies.
Conclusion:
In conclusion, 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is a synthetic compound that has shown promising potential in the field of pharmacology. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of this compound and to develop more efficient synthesis methods and more soluble derivatives for in vivo studies.
科研应用
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole has been studied extensively for its potential applications in the field of pharmacology. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal and antibacterial properties.
性质
CAS 编号 |
113759-19-6 |
|---|---|
产品名称 |
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole |
分子式 |
C18H17FN2S |
分子量 |
312.4 g/mol |
IUPAC 名称 |
4-[1-(3-fluoro-4-phenylphenyl)ethyl]-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17FN2S/c1-12(17-11-22-18(20-2)21-17)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21) |
InChI 键 |
ZTFDMDJGJVUYQE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
规范 SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
同义词 |
4-(1-(2-fluoro-4-biphenyl)ethyl)-2-methylaminothiazole SM 8849 SM-8849 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
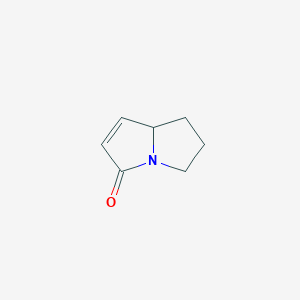
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
